molecular formula C10H20N2O2 B7985229 N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide

N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Cat. No.: B7985229
M. Wt: 200.28 g/mol
InChI Key: WSNWDMHOCRWLEE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring, which is commonly found in many natural and synthetic compounds This particular compound is characterized by the presence of a hydroxyethyl group and a methylacetamide group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethylene oxide, and methylamine.

    Reaction with Ethylene Oxide: Piperidine is reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl group at the 3-position of the piperidine ring.

    Acylation: The resulting intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to form the N-acetyl derivative.

    Methylation: Finally, the N-acetyl derivative is methylated using methylamine to yield N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. Large-scale production may also involve continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylacetamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-ethyl-acetamide
  • N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-propionamide
  • N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-butyramide

Uniqueness

N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the methylacetamide group contributes to its stability and binding affinity to molecular targets.

Properties

IUPAC Name

N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)11(2)10-4-3-5-12(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNWDMHOCRWLEE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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